

malonic semialdehyde metabolic intermediate function

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 3-Oxopropanoic acid

CAS No.: 926-61-4

Cat. No.: S580796

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Quantitative Kinetic Parameters

Understanding the kinetic properties of enzymes that produce or consume MSA is essential for metabolic engineering. The table below summarizes key parameters for two critical enzymes.

Enzyme	Organism	Substrate	K_M (mM)	k_{cat} (s^{-1})	k_{cat}/K_M ($s^{-1} M^{-1}$)	Citation
MCR (C-terminal domain)	<i>Chloroflexus aurantiacus</i>	Malonyl-CoA	0.022 ± 0.003	0.20 ± 0.01	~9,090	[1]
		NADPH	0.047 ± 0.006	0.20 ± 0.01	~4,255	[1]
KdcA _{M8} (Mutant)	<i>Lactococcus lactis</i>	Oxaloacetate	1.15	Not Specified	Not Specified	[2]

Key Experimental Protocols

Here are detailed methodologies for studying the enzymes involved in MSA metabolism, based on recent literature.

Kinetic Characterization of Malonyl-CoA Reductase (MCR-C)

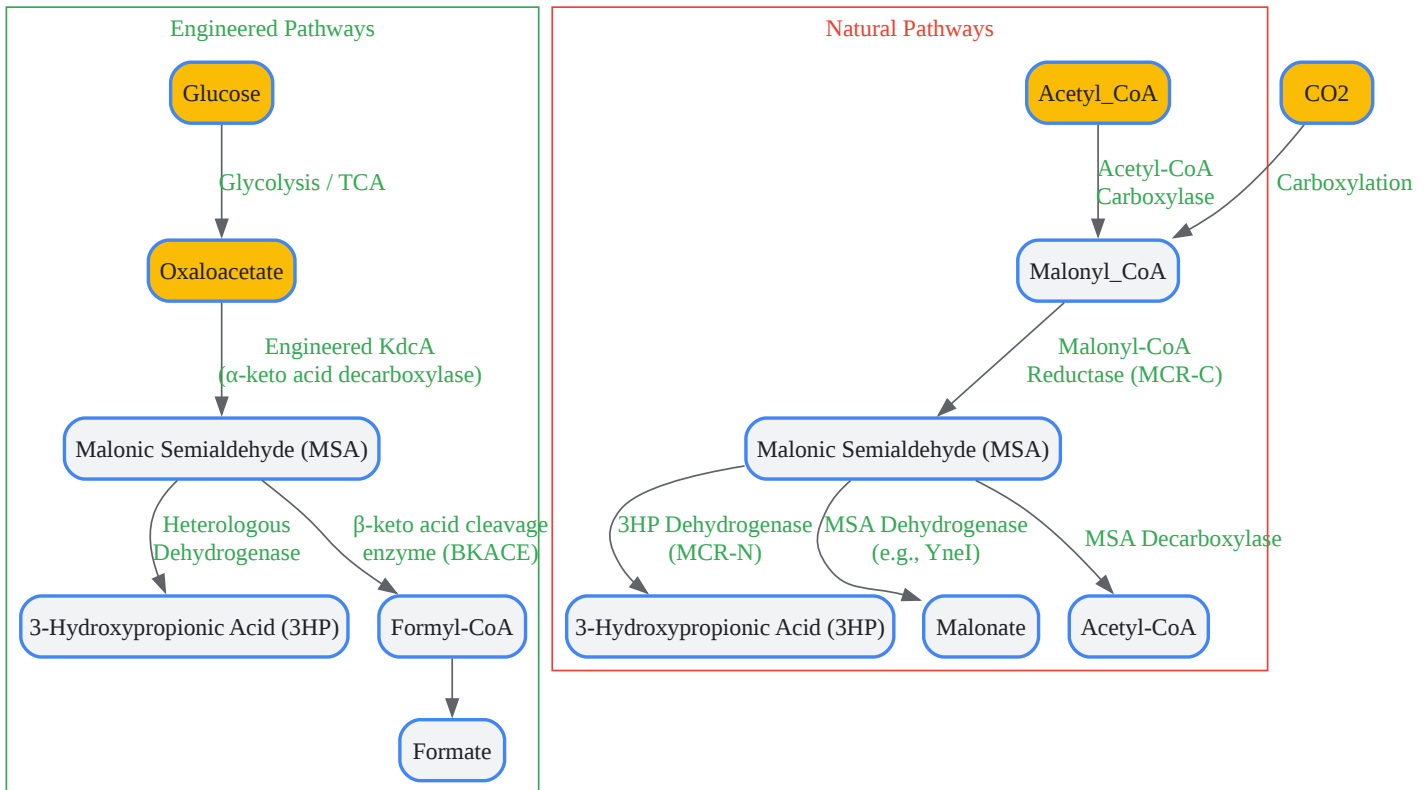
- **Enzyme Purification:** The C-terminal domain of MCR was expressed in *E. coli* and purified using Ni-NTA affinity chromatography, followed by dialysis into a storage buffer [1].
- **Initial Velocity Experiments:** Activity was measured at 30°C by monitoring NADPH oxidation at 340 nm. The reaction mixture contained 50 mM HEPPS (pH 8.5), 2.5 mM MgCl₂, and varying concentrations of malonyl-CoA (0.005–0.2 mM) and NADPH (0.005–0.2 mM). Data were fitted to the equation for a sequential bi-bi mechanism to determine kinetic parameters [1].
- **Product Inhibition Studies:** To elucidate the enzyme's mechanism, product inhibition was performed by including either CoA or NADP⁺ in the reaction mixtures at different fixed concentrations [1].

Directed Evolution of KdcA for the Oxaloacetate Pathway

- **Growth Selection System:** A β -alanine auxotrophic *E. coli* strain (BL21(DE3) Δ panD) was created. This strain cannot grow in minimal medium unless it expresses a functional KdcA enzyme that can divert oxaloacetate towards MSA and subsequently to β -alanine, restoring growth [2].
- **Saturation Mutagenesis:** Based on structural analysis, eight residues in the KdcA active site were targeted. These were grouped into four pairs (S286–S287, F381–F382, L534–L535, M538–G539) for simultaneous saturation mutagenesis using NNK codons [2].
- **Screening & Selection:** Mutant libraries were transformed into the auxotrophic host, and active variants were selected based on colony formation and size on solid minimal medium over 6 days of incubation. The best mutant from one round was used as the template for the next [2].

Metabolic Pathway Visualization

The following diagram illustrates the central role of Malonic Semialdehyde (MSA) in connecting various metabolic pathways, both natural and engineered.



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MSA sits at a metabolic crossroads, connecting pathways for bioproduction and CO₂ fixation.

Research Implications and Future Directions

- Enzyme Engineering is Critical:** The low catalytic efficiency of native enzymes like MCR-C is a major bottleneck [1]. Directed evolution and rational design, as demonstrated with KdcA [2], are powerful strategies for enhancing activity and substrate specificity.

- **Host Metabolism and Pathway Balancing:** Simply expressing pathway enzymes is insufficient. Optimizing precursor supply (e.g., acetyl-CoA, oxaloacetate) and down-regulating competing metabolic reactions are essential for achieving high yields [2] [3].
- **Novel Pathways for CO₂ Fixation:** The design of the CORE cycle demonstrates how MSA can be leveraged in synthetic metabolism to overcome thermodynamic barriers, enabling new routes for aerobic CO₂ reduction that are compatible with industrial hosts and even crops [4] [5].

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References

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2. Directed Evolution of Branched-Chain α -Keto Acid ... [pmc.ncbi.nlm.nih.gov]
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To cite this document: Smolecule. [malonic semialdehyde metabolic intermediate function].

Smolecule, [2026]. [Online PDF]. Available at:

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